bradykinin, Met-Lys-
Description
Overview of the Kallikrein-Kinin System (KKS) as an Endogenous Multiprotein Cascade in Physiological and Pathophysiological Processes
The Kallikrein-Kinin System (KKS) is an intricate endogenous multiprotein cascade that plays a crucial part in inflammation, blood pressure regulation, coagulation, and pain. wikipedia.orgnih.govontosight.ai This system's activation sets off the intrinsic coagulation pathway and the enzymatic breakdown of kininogens, leading to the release of bradykinin-related peptides. nih.gov The KKS is composed of blood proteins and its key mediators, bradykinin (B550075) and kallidin (B13266), are potent vasodilators that affect numerous cell types. wikipedia.org
The system involves kallikreins, which are serine proteases that liberate kinins from kininogens. wikipedia.org These kininogens are plasma proteins that are transformed into vasoactive peptides. wikipedia.org The KKS is implicated in a variety of physiological processes, including the regulation of blood pressure, electrolyte balance, and the inflammatory response. ontosight.ai Dysregulation of the KKS is linked to several pathological conditions such as hypertension, edema, and inflammatory diseases. ontosight.ai For instance, an overproduction of bradykinin can result in heightened vascular permeability, contributing to conditions like angioedema. ontosight.ai The components of the KKS are widely distributed, and the system has multiple interactions with other significant metabolic pathways like the renin-angiotensin, coagulation, and complement systems, adding to its complexity. jst.go.jp
Table 1: Key Components of the Kallikrein-Kinin System
| Component | Type | Function |
|---|---|---|
| Kininogens | Precursor Proteins | Substrates for kallikreins, from which kinins are cleaved. Exist as high-molecular-weight (HMWK) and low-molecular-weight (LMWK) forms. ontosight.ai |
| Kallikreins | Enzymes (Serine Proteases) | Cleave kininogens to release kinins. Exist as plasma and tissue forms. wikipedia.orgontosight.ai |
| Kinins | Bioactive Peptides | The active molecules of the system, such as bradykinin and kallidin, that exert physiological effects. ontosight.aiwikipedia.org |
| Kininases | Enzymes | Inactivate kinins, helping to regulate their activity. Angiotensin-converting enzyme (ACE) is a key kininase. wikipedia.org |
| Kinin Receptors | G-protein Coupled Receptors | Mediate the effects of kinins on target cells. The two main types are B1 and B2 receptors. wikipedia.orgwikipedia.org |
Identification and Classification of Met-Lys-Bradykinin within the Kinin Family
Met-Lys-bradykinin, also known as Met-kallidin, is classified as a kinin, a family of structurally related, biologically active peptides. wikipedia.orgbiorbyt.comchemicalbook.com Kinins are formed when their precursor proteins, kininogens, are cleaved by enzymes called kallikreins. wikipedia.orgtaylorandfrancis.com Met-Lys-bradykinin is specifically an analogue of bradykinin. biorbyt.comchemicalbook.commedchemexpress.com
The kinin family includes several peptides, with the main ones being the nonapeptide bradykinin and the decapeptide Lys-bradykinin (kallidin). taylorandfrancis.com Met-Lys-bradykinin is closely related to these, being an N-terminally extended derivative of bradykinin. cdnsciencepub.com It is one of the uncommon kinins that can be released from human kininogens. nih.gov For instance, certain proteases from the yeast Candida parapsilosis have been shown to cleave human kininogens to release Met-Lys-bradykinin. nih.gov
From a chemical standpoint, Met-Lys-bradykinin has the molecular formula C61H94N18O13S. elabscience.com Its structure consists of the bradykinin sequence with a methionine and a lysine (B10760008) residue added to the N-terminus. cdnsciencepub.comnih.gov
Table 2: Classification and Properties of Met-Lys-Bradykinin
| Attribute | Description |
|---|---|
| Chemical Name | Methionyl-Lysyl-Bradykinin medchemexpress.comnih.gov |
| Synonyms | Met-kallidin guidetoimmunopharmacology.org |
| Molecular Formula | C61H94N18O13S elabscience.com |
| Peptide Family | Kinin biorbyt.comchemicalbook.com |
| Precursor | Kininogen wikipedia.orgtaylorandfrancis.com |
| Structure | An N-terminal extension of the bradykinin peptide sequence. cdnsciencepub.com |
Contextualization of Met-Lys-Bradykinin as a Biologically Active Kinin
Met-Lys-bradykinin is recognized as a biologically active peptide that contributes to the wide-ranging effects of the Kallikrein-Kinin System. wikipedia.orgontosight.aijst.go.jpwikipedia.orgprimescholars.commdpi.com Although it may have a lower affinity for B2-type kinin receptors compared to bradykinin, it is considered to have equivalent biological activity. researchgate.net This is likely because it can be readily converted to the primary kinins, bradykinin and kallidin, in biological fluids and tissues that contain abundant non-specific aminopeptidases. researchgate.netplos.org
The biological actions of kinins are mediated through two main types of G protein-coupled receptors, designated as B1 and B2. wikipedia.orgwikipedia.org The B2 receptor is constitutively expressed in a variety of healthy tissues, while the B1 receptor is typically absent in healthy tissues but its expression is induced by injury and inflammation. wikipedia.orgmdpi.com Met-Lys-bradykinin, like other kinins, can interact with these receptors to elicit cellular responses. nih.gov For example, it has been demonstrated that Met-Lys-bradykinin can stimulate human endothelial cells to increase the secretion of pro-inflammatory interleukins IL-1β and IL-6. nih.gov
Furthermore, the peptide Met-Lys-bradykinin-Ser-Ser, which is released from high molecular weight kininogen by neutrophil protease PR3, can be paradoxically activated by angiotensin-converting enzyme (ACE). frontiersin.orgfrontiersin.org ACE typically degrades bradykinin, but in this case, it appears to remove the C-terminal Ser-Ser dipeptide, converting the less active precursor into the more potent Met-Lys-bradykinin. mdpi.comulaval.ca This highlights a complex regulatory mechanism for the activity of Met-Lys-bradykinin in vascular tissues. nih.gov The stability of kinins generated by pathogens, such as Met-Lys-bradykinin, in plasma suggests they are biologically equivalent to bradykinin and can be quickly converted to agonists of the inflammation-inducible B1 receptors. nih.gov
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H94N18O13S/c1-93-32-25-39(63)50(82)72-40(19-8-9-26-62)51(83)73-41(20-10-27-68-60(64)65)56(88)79-31-14-24-48(79)58(90)78-30-12-22-46(78)54(86)70-35-49(81)71-43(33-37-15-4-2-5-16-37)52(84)76-45(36-80)57(89)77-29-13-23-47(77)55(87)75-44(34-38-17-6-3-7-18-38)53(85)74-42(59(91)92)21-11-28-69-61(66)67/h2-7,15-18,39-48,80H,8-14,19-36,62-63H2,1H3,(H,70,86)(H,71,81)(H,72,82)(H,73,83)(H,74,85)(H,75,87)(H,76,84)(H,91,92)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXPFNXUSFJJEI-BHEJXMHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H94N18O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20203536 | |
| Record name | Bradykinin, met-lys- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-19-6 | |
| Record name | Bradykinin, met-lys- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bradykinin, met-lys- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20203536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biogenesis and Enzymatic Processing of Met Lys Bradykinin
Precursor Molecules of Kinins: High and Low Molecular Weight Kininogens (HK and LK)
Kinins, a group of structurally related polypeptides, are not synthesized directly but are cleaved from larger precursor proteins known as kininogens. wikipedia.orgbiovendor.com There are two primary types of kininogens in mammals: high molecular weight kininogen (HK) and low molecular weight kininogen (LK). wikipedia.orgnih.gov Both are synthesized predominantly in the liver and circulate in the plasma. biovendor.com
HK, also referred to as the Williams-Fitzgerald-Flaujeac factor, is a crucial non-enzymatic cofactor in the contact activation system, which is integral to blood coagulation and inflammation. wikipedia.orgbiovendor.com It is the primary precursor for the nonapeptide bradykinin (B550075). wikipedia.org
LK, on the other hand, is mainly a precursor for kallidin (B13266) (Lys-bradykinin). wikipedia.orgresearchgate.net While not directly involved in the initial steps of blood coagulation, its cleavage products can be further processed and integrated into the coagulation pathway. wikipedia.org
These kininogens serve as the raw material from which various kinins, including Met-Lys-Bradykinin, are generated through the action of specific proteases.
Proteolytic Cleavage of Kininogens by Specific Enzymes
The release of Met-Lys-Bradykinin from its kininogen precursors is a highly specific process mediated by a variety of enzymes from both host and pathogenic sources.
Generation of Met-Lys-Bradykinin from Kininogen by Pepsin and Pepsin-like Enzymes
The digestive enzyme pepsin, a human aspartic protease, can cleave kininogens to release a kinin peptide. Studies utilizing synthetic substrates corresponding to the N- and C-terminal sequences surrounding the Met-Lys-bradykinin (MLBK) region of kininogen have elucidated the cleavage sites of pepsin. nih.gov The hydrolysis of these substrates suggests that pepsin action on human kininogen results in the release of Met-Lys-Bradykinin-Ser. nih.govbvsalud.org
Role of Neutrophil Protease PR3 in Generating Met-Lys-BK-Ser-Ser from High Molecular Weight Kininogen
Neutrophils, key players in the innate immune response, possess proteases capable of generating kinin peptides. Specifically, the serine proteinase-3 (PR3) secreted by activated neutrophils can cleave high molecular weight kininogen (HK) to produce a 13-amino acid peptide, Met-Lys-BK-Ser-Ser. researchgate.netfrontiersin.org This peptide, sometimes referred to as PR3-kinin, represents an alternative pathway for kinin generation during inflammation. ulaval.ca
Angiotensin-Converting Enzyme (ACE)-Mediated Activation of Met-Lys-BK-Ser-Ser to Met-Lys-Bradykinin
Interestingly, the peptide Met-Lys-BK-Ser-Ser, generated by neutrophil protease PR3, has a very low affinity for bradykinin B1 and B2 receptors. researchgate.net However, it can be metabolically activated by the angiotensin-converting enzyme (ACE). researchgate.netfrontiersin.org In a paradoxical role, ACE, which is typically known for degrading bradykinin, cleaves the C-terminal Ser-Ser dipeptide from Met-Lys-BK-Ser-Ser. researchgate.netulaval.cafrontiersin.org This enzymatic removal results in the formation of Met-Lys-Bradykinin, a potent agonist of the B2 receptor. researchgate.netmdpi.com The ACE inhibitor enalaprilat (B1671235) has been shown to significantly reduce the potency of Met-Lys-BK-Ser-Ser, confirming the activating role of ACE in this pathway. researchgate.netulaval.ca
Production of Met-Lys-Bradykinin by Secreted Aspartic Proteases (SAPs) of Pathogenic Yeasts from Kininogens
Pathogenic microorganisms have evolved mechanisms to manipulate host systems for their benefit. Secreted aspartic proteases (SAPs) from pathogenic yeasts, such as Candida albicans and Candida parapsilosis, can degrade human kininogens to release kinin peptides. frontiersin.org These fungal enzymes play a significant role in the host-pathogen interaction by generating pro-inflammatory mediators. frontiersin.org
Studies have shown that several Candida species produce proteinases that effectively degrade both HK and LK. Specifically, recombinant forms of C. albicans Saps (Sap1–6 and Sap8) have been shown to produce the biologically active kinin, Met-Lys-bradykinin. nih.gov Among these, Sap3 is particularly efficient in this process. nih.gov Similarly, the purified major secreted aspartic protease of C. albicans, SAP2, cleaves human kininogens to produce Met-Lys-bradykinin. The two major secreted aspartic proteases of C. parapsilosis, Sapp1 and Sapp2, also release Met-Lys-bradykinin from human kininogens. mdpi.comptbioch.edu.pl
A notable characteristic of the kininogen-degrading activity of Candida SAPs is their preference for low molecular weight kininogen (LK) over high molecular weight kininogen (HK). nih.govresearchgate.net Multiple studies have demonstrated that Saps from C. albicans and C. parapsilosis exhibit higher hydrolytic activity towards LK. nih.govmdpi.com This preferential cleavage of LK by fungal proteases highlights a specific mechanism by which these pathogens can generate pro-inflammatory kinins at the site of infection.
Identification of Met-Lys-Bradykinin as a Primary Product of SAP-Mediated Kininogen Cleavage
Secreted aspartic proteases (SAPs), particularly from pathogenic yeasts like Candida albicans and Candida parapsilosis, are recognized for their ability to cleave human kininogens, leading to the generation of kinin peptides. nih.govnih.gov A primary product of this enzymatic action is Met-Lys-bradykinin. nih.govmdpi.com Studies have demonstrated that multiple SAPs (Sap1-6 and 8) from C. albicans can effectively produce Met-Lys-bradykinin from kininogens, with a notable preference for the low-molecular-mass form (LK). nih.gov Among these, Sap3 stands out for its high yield in releasing this kinin. nih.gov Similarly, major extracellular proteases from C. parapsilosis, SAPP1 and SAPP2, also cleave kininogens to release Met-Lys-bradykinin. nih.gov
In addition to Met-Lys-bradykinin, the action of SAPs can result in other related peptides. For instance, SAP2 from C. albicans has been shown to produce [Hydroxyproline3]-Met-Lys-bradykinin and, to a lesser extent, des-Arg9-Met-Lys-bradykinin. researchgate.net The latter is an agonist for the B1-subtype kinin receptor. researchgate.net Furthermore, proteases from C. parapsilosis can generate Leu-Met-Lys-bradykinin alongside Met-Lys-bradykinin. nih.gov It has been noted that in the context of the normal host kinin system, Met-Lys-bradykinin is not typically formed by the action of kallikreins on kininogens.
The generation of these kinins by fungal proteases is considered a significant factor in the inflammatory response during infections. nih.gov The produced peptides, including Met-Lys-bradykinin, can interact with cellular bradykinin receptors (B2 subtype) and stimulate the release of proinflammatory cytokines like IL-1β and IL-6 from human endothelial cells. nih.govresearchgate.net
| Enzyme | Source Organism | Kininogen Substrate(s) | Primary Kinin Product(s) |
| Sap1-6, 8 | Candida albicans | Low-molecular-mass kininogen (LK) > High-molecular-mass kininogen (HK) | Met-Lys-bradykinin |
| Sap2 | Candida albicans | Low-molecular-mass kininogen (LK) | Met-Lys-bradykinin, [Hydroxyproline3]-Met-Lys-bradykinin, des-Arg9-Met-Lys-bradykinin |
| Sap3 | Candida albicans | Low-molecular-mass kininogen (LK) | Met-Lys-bradykinin (high yield) |
| SAPP1, SAPP2 | Candida parapsilosis | Low-molecular-mass kininogen (LK) | Met-Lys-bradykinin, Leu-Met-Lys-bradykinin |
pH Optima for SAP-Mediated Kinin Release
The enzymatic activity of secreted aspartic proteases (SAPs) from Candida species in releasing kinins from kininogens is highly dependent on the pH of the environment. Generally, these fungal proteases exhibit optimal kininogenase activity in acidic conditions. researchgate.net
For instance, SAP2 from Candida albicans demonstrates the highest kinin production at a pH of 3.5, with a gradual decrease in activity as the pH increases towards neutral. By pH 6.0, kinin detection is minimal. Similarly, SAPP1 and SAPP2 from Candida parapsilosis show optimal kinin release at an acidic pH range of 4-5. nih.gov
However, some SAPs display a broader pH range for their activity. Sap9 from C. albicans has an optimal pH of 5.5 for cleaving low-molecular-mass kininogen (LK), but can still function across a wider pH spectrum. nih.gov Interestingly, the optimal pH for kinin release by certain SAPs, like Sap3, can shift towards neutral compared to their general proteolytic activity, allowing for significant kinin production even at a pH above 6. nih.gov This variability in pH optima among different SAPs (e.g., Sap8 at pH 3.0 and Sap4 at pH 6.0) suggests that kinin generation can occur in a wide array of host environments during an infection. nih.gov
| Enzyme | Source Organism | Optimal pH for Kinin Release |
| SAP2 | Candida albicans | 3.5 - 4.0 |
| Sap3 | Candida albicans | Shifts toward neutral from acidic optimum |
| Sap4 | Candida albicans | ~6.0 |
| Sap8 | Candida albicans | ~3.0 |
| Sap9 | Candida albicans | ~5.5 |
| SAPP1, SAPP2 | Candida parapsilosis | 4.0 - 5.0 |
Glandular Kallikrein-Mediated Cleavage of Kininogen to Release Lys-Bradykinin and Potential Role in Met-Lys-Bradykinin Formation
Glandular kallikreins, also known as tissue kallikreins, are serine proteases that play a key role in the production of kinins from kininogens. nih.govcore.ac.uk In humans, tissue kallikrein cleaves kininogen at two specific sites, the Met-Lys and Arg-Ser bonds, to liberate the decapeptide Lys-bradykinin, also known as kallidin. nih.govoup.comgenecards.org This enzymatic action can occur on both high-molecular-weight (HMW) and low-molecular-weight (LMW) kininogens. oup.comnih.gov While tissue kallikrein primarily releases Lys-bradykinin, some studies have indicated that certain tissue kallikreins may also directly produce bradykinin from kininogen, suggesting species- or tissue-specific cleavage patterns. oup.com
The formation of Met-Lys-bradykinin is not typically associated with the action of glandular kallikreins on kininogen. capes.gov.br Research on horse plasma, for instance, found that while urinary kallikrein produced Lys-bradykinin, there was no evidence of an aminopeptidase (B13392206) capable of converting Met-Lys-bradykinin to Lys-bradykinin, suggesting that Met-Lys-bradykinin was not the initial product. capes.gov.br However, other proteases, such as those from neutrophil leukocytes, have been shown to cleave kininogen to release a Met-Lys-bradykinin-like peptide. nih.gov
Conversion of Lys-Bradykinin to Bradykinin by Aminopeptidase
Following its release from kininogen by tissue kallikrein, Lys-bradykinin can be further processed into bradykinin. altmeyers.org This conversion is facilitated by the enzymatic action of an aminopeptidase, which removes the N-terminal lysine (B10760008) residue from Lys-bradykinin. oup.comoup.com This aminopeptidase activity is present in various bodily fluids and tissues, including plasma and the kidney. oup.comnih.gov The conversion of Lys-bradykinin to bradykinin is an important step in the kinin cascade, as both peptides are potent vasoactive agents, though they may have different potencies and receptor interactions. nih.gov Studies have shown that the activity of certain aminopeptidases, such as aminopeptidase A, in converting Lys-bradykinin to bradykinin can be regulated by factors like calcium concentration, with the conversion being more effective in the absence of Ca2+. nih.gov
Relationship to Other Kinin Species (Bradykinin, Lys-Bradykinin)
Met-Lys-bradykinin is a member of the kinin family of peptides, which also prominently includes bradykinin and Lys-bradykinin (kallidin). iomcworld.com These peptides are all generated from kininogen precursors through proteolytic cleavage. nih.gov While plasma kallikrein preferentially cleaves high-molecular-weight kininogen to produce bradykinin, tissue kallikrein acts on kininogens to release Lys-bradykinin. nih.govcore.ac.uk
Met-Lys-bradykinin, along with related peptides like Leu-Met-Lys-bradykinin, is primarily generated through the action of exogenous proteases, such as the secreted aspartic proteases from Candida species. nih.gov These peptides are biologically active and can interact with B2-type kinin receptors, similar to bradykinin. nih.gov Furthermore, kinins like Met-Lys-bradykinin can be metabolized in plasma and converted to des-Arg(9)-bradykinin, which is an agonist for the inflammation-inducible B1 kinin receptors. nih.gov Another extended kinin, Met-Lys-BK-Ser-Ser, has been identified as a product of kininogen cleavage by neutrophil protease PR3 and can be metabolically activated by angiotensin-converting enzyme (ACE). frontiersin.orgbiocrick.com
Genetic Basis of Kininogen Diversity and its Impact on Kinin Generation
In humans, a single gene, KNG1, located on chromosome 3, is responsible for producing both high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK) through alternative splicing of its transcript. nih.govahajournals.orggenecards.org This gene consists of 11 exons. researchgate.net The first nine exons encode the common heavy chain of both kininogens, while exon 10 is unique to HMWK mRNA and exon 11 is specific to LMWK mRNA. ahajournals.org
This genetic arrangement allows for the production of two distinct kininogen proteins with different C-terminal light chains and, consequently, different functional properties. nih.gov HMWK is crucial for the assembly of the kallikrein-kinin system and blood coagulation, whereas LMWK is not involved in coagulation. genecards.orgnih.gov The diversity in kininogen structure directly impacts the generation of kinins, as both forms can serve as substrates for kallikreins, although HMWK is the preferred substrate for plasma kallikrein and both are substrates for tissue kallikrein. nih.govoup.com
Genetic variations within the KNG1 gene can influence the levels and function of kininogens and the subsequent release of kinins. ahajournals.orgtandfonline.com Polymorphisms in the KNG1 gene have been associated with conditions like essential hypertension and may affect the susceptibility to and severity of inflammatory conditions. nih.govfrontiersin.org For example, a specific point mutation in the KNG1 gene (methionine-379 to lysine) has been linked to hereditary angioedema by making the kininogen more susceptible to cleavage by plasmin, leading to increased release of Lys-bradykinin. ashpublications.org Evolutionary analysis suggests that the kininogen gene has undergone adaptive evolution in mammals, potentially in response to pathogens, highlighting the importance of the kinin system in innate immunity. oup.com
| Gene | Chromosomal Location | Encoded Proteins | Function in Kinin System |
| KNG1 | 3q26-qter | High-molecular-weight kininogen (HMWK), Low-molecular-weight kininogen (LMWK) | Precursors for bradykinin, Lys-bradykinin, and Met-Lys-bradykinin |
Receptor Interactions and Functional Agonism
Affinity and Binding Characteristics at Bradykinin (B550075) B1 and B2 Receptors
The interaction of Met-lys-bradykinin with bradykinin receptors is characterized by a distinct profile of affinity and agonist activity, which has been elucidated through various in vitro and in vivo studies.
Interaction with the B2 Receptor (B2R)
The B2 receptor is constitutively expressed in a wide range of tissues and is considered the primary mediator of the physiological effects of bradykinin.
Met-lys-bradykinin is recognized as an agonist of the bradykinin B2 receptor. ulaval.canih.gov It is one of the kinins, along with bradykinin and Lys-BK, that are known to be high-affinity agonists for the B2 receptor. researchgate.netfrontiersin.org The activation of B2 receptors by these peptides can be attributed to the generation of BK, Lys-BK, and/or Met-Lys-BK. ulaval.ca Studies have shown that Met-Lys-bradykinin is capable of interacting with cellular bradykinin receptors of the B2 subtype. biocrick.com In human IMR-90 lung fibroblasts, which express B2 receptors, Met-Lys-bradykinin was shown to stimulate 45Ca2+ efflux, a downstream effect of B2 receptor activation. nih.gov The rank order of potency for inducing this effect was bradykinin > Lys-bradykinin > Met,Lys-bradykinin. nih.gov
The extended peptide, Met-Lys-BK-Ser-Ser, demonstrates significantly lower potency at the B2 receptor compared to bradykinin before it undergoes metabolic activation. ulaval.caresearchgate.net In the human isolated umbilical vein, a model for B2 receptor-mediated contraction, Met-Lys-BK-Ser-Ser is approximately 30-fold less potent than bradykinin. ulaval.cabiocrick.com This reduced potency is consistent with findings from radioligand binding assays, which show that Met-Lys-BK-Ser-Ser has a very low affinity for recombinant B2 receptors. ulaval.ca The C-terminal Ser-Ser extension is believed to drastically decrease the peptide's affinity for the B2R. researchgate.netfrontiersin.org However, the contractile response observed in the umbilical vein is greater than what would be expected based on its low binding affinity alone, suggesting a mechanism of local activation. ulaval.cabiocrick.com
The effects of Met-lys-bradykinin are mediated through the B2 receptor, as demonstrated by their blockade with specific B2R antagonists. The contractile response induced by the likely metabolic product of Met-Lys-BK-Ser-Ser, Met-Lys-BK, is antagonized by the B2R antagonist anatibant (B1667384) in venous contractility assays. researchgate.netmdpi.com Similarly, the B2 receptor antagonist HOE-140 (also known as icatibant) has been shown to inhibit bradykinin-induced effects. nih.govmedchemexpress.commedchemexpress.com In the human umbilical vein, the specific nonpeptide B2 receptor antagonist LF 16-0687 displaced the concentration-effect curves of both bradykinin and Met-Lys-BK-Ser-Ser, confirming that the contractile effect of Met-Lys-BK-Ser-Ser is ultimately mediated by B2 receptors. ulaval.ca
Table 1: Comparative Potency of Kinin Peptides at the B2 Receptor
| Compound | Relative Potency (vs. Bradykinin) | Bioassay | Reference |
|---|---|---|---|
| Met-Lys-bradykinin | Lower | 45Ca2+ efflux in IMR-90 cells | nih.gov |
| Met-Lys-BK-Ser-Ser | ~30-fold less potent | Contraction of human isolated umbilical vein | ulaval.cabiocrick.com |
| Bradykinin | - | - | - |
Lower Potency of Met-Lys-BK-Ser-Ser compared to Bradykinin at B2R prior to Activation
Interaction with the B1 Receptor (B1R)
The B1 receptor is typically expressed at low levels under normal physiological conditions but is upregulated in response to tissue injury and inflammation. nih.govnih.gov It has a distinct ligand profile compared to the B2 receptor.
Met-lys-bradykinin and its extended form, Met-Lys-BK-Ser-Ser, exhibit limited direct affinity for the B1 receptor. ulaval.cafrontiersin.org The B1 receptor shows a strong affinity for kinin metabolites that lack the C-terminal arginine, such as des-Arg9-BK and Lys-des-Arg9-BK. nih.govnih.gov In contrast, intact kinins like bradykinin and Lys-BK have weak affinity for the B1 receptor. nih.gov Radioligand binding competition assays have confirmed that Met-Lys-BK-Ser-Ser has a very low affinity for recombinant B1 receptors. ulaval.cabiocrick.com Similarly, novel C-terminally extended bradykinin analogs have been shown to have no or very little affinity for the kinin B1 receptor. frontiersin.org While one study noted a fair affinity for human B1 receptors in a radioligand competition assay for Met-Lys-BK-Ser-Ser, it also reported a discrepantly low potency to activate them. ulaval.ca
Des-Arg9-Met-Lys-Bradykinin as a B1R Agonist
Des-Arg9-Met-Lys-bradykinin, a metabolite of Met-Lys-bradykinin, is recognized as an effective agonist of the bradykinin B1 receptor (B1R). researchgate.netbiocrick.com The B1 receptor is a G protein-coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammatory conditions. oup.comresearchgate.net The activation of B1R by its agonists, such as des-Arg9-Met-Lys-bradykinin, is a key step in mediating inflammatory responses. patsnap.com
Research has shown that Lys-[Des-Arg9]Bradykinin, a closely related peptide, is a potent and highly selective agonist for the B1 receptor, with high affinity for human, mouse, and rabbit B1 receptors. rndsystems.comchemsrc.commedchemexpress.commedchemexpress.com This peptide demonstrates significantly lower activity at the B2 receptor. rndsystems.comchemsrc.commedchemexpress.commedchemexpress.com For instance, the Ki values for Lys-[Des-Arg9]Bradykinin at human B1 and B2 receptors are 0.12 nM and >30,000 nM, respectively. rndsystems.com This high selectivity underscores the specific role of des-Arg9-kinins in B1R-mediated pathways.
The table below summarizes the binding affinities (Ki) of Lys-[Des-Arg9]Bradykinin for B1 receptors in different species.
The interaction of des-Arg9-Met-Lys-bradykinin and its analogues with the B1 receptor can stimulate various cellular responses, including the release of proinflammatory interleukins like IL-1β and IL-6 from human promonocytic cells. researchgate.netbiocrick.com
B1 Receptor Induction in Inflammatory States
The expression of the bradykinin B1 receptor is not constitutive but is induced by inflammatory stimuli. oup.comnih.gov In healthy tissues, the B1 receptor is either absent or present at very low levels. oup.compatsnap.com However, following tissue injury, infection, or exposure to inflammatory mediators, its expression is markedly upregulated. oup.comresearchgate.netpatsnap.com This inducible nature makes the B1 receptor a key player in chronic inflammatory processes. patsnap.com
Several pro-inflammatory cytokines are potent inducers of B1 receptor expression. Key among these are Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). oup.comnih.gov These cytokines, released during trauma and stress, trigger the upregulation of B1 receptors in various cell types, including vascular smooth muscle cells, endothelial cells, and fibroblasts. oup.com This induction process is controlled at the transcriptional level and involves the activation of the nuclear factor κB (NF-κB) signaling pathway. oup.comnih.gov NF-κB binding domains have been identified in the promoter region of the B1 receptor gene, and the induction of B1 receptor expression by IL-1β and TNF-α is directly linked to NF-κB activation. oup.com
The upregulation of B1 receptors in inflammatory states has been observed in various pathological conditions. For example, in allergic rhinitis, nasal tissue samples show significantly higher B1 receptor mRNA expression compared to normal tissues. nih.gov This induced expression, coupled with the increased local concentration of B1 receptor agonists like des-Arg9-bradykinin during inflammation, creates a potent pro-inflammatory signaling axis. nih.gov This pathway contributes to the sensitization of nociceptive neurons, leading to hyperalgesia, and promotes the release of other inflammatory mediators and the recruitment of inflammatory cells. patsnap.com
Comparative Receptor Potencies with Bradykinin and Lys-Bradykinin
Met-Lys-bradykinin and its related peptides exhibit differential potencies at the two main types of bradykinin receptors, B1 and B2. The B2 receptor is constitutively expressed and mediates the actions of bradykinin (BK) and Lys-bradykinin (Lys-BK). biocrick.comresearchgate.net In contrast, the B1 receptor is induced during inflammation and is activated by the des-Arg9 metabolites of BK and Lys-BK. oup.comresearchgate.net
Studies comparing the agonistic activity of these peptides on bovine ciliary muscle contraction showed that Met-Lys-bradykinin, BK, and Lys-BK have similar high potencies in the nanomolar range, primarily acting through B2 receptors. nih.gov
The table below presents the EC50 values for the contraction of bovine ciliary muscle induced by various bradykinin analogues.
While Met-Lys-bradykinin itself has a low affinity for B1 receptors, its metabolite, des-Arg9-Met-Lys-bradykinin, is an effective B1 receptor agonist. researchgate.netbiocrick.comulaval.canih.gov In contrast, Lys-BK is a potent agonist at B2 receptors, with some selectivity over B1 receptors. biocrick.com Competition binding assays on rat cells indicated a binding affinity order of Lys-BK > BK > Met-Lys-BK for the B2 receptor. biologists.com
It is also important to note that the peptide Met-Lys-BK-Ser-Ser, which can be released by neutrophils, has a very low affinity for both B1 and B2 receptors. researchgate.netulaval.canih.gov However, it can be metabolically activated by angiotensin-converting enzyme (ACE) in vascular tissues, which removes the C-terminal Ser-Ser dipeptide to produce Met-Lys-BK, a potent B2 receptor agonist. researchgate.netnih.gov This activation makes Met-Lys-BK-Ser-Ser nearly as potent as BK in contracting the rabbit isolated jugular vein, an effect that is significantly reduced by ACE inhibitors. biocrick.comulaval.canih.gov
Intracellular Signaling Pathways
Role in Modulating Matrix Metalloproteinase (MMP) Secretion
The activation of ERK1/2 signaling by Met-Lys-bradykinin is a key upstream event that leads to the regulation of matrix metalloproteinase (MMP) secretion. arvojournals.orgwjgnet.com MMPs are a family of enzymes responsible for the degradation of extracellular matrix components, playing a crucial role in tissue remodeling. mdpi.comnih.govnih.gov
In human ciliary muscle cells, the stimulation of B2 receptors by bradykinin (B550075) agonists, including Met-Lys-bradykinin, enhances the secretion of several pro-MMPs, specifically pro-MMP-1, pro-MMP-3, and to a lesser extent, pro-MMP-2. wjgnet.comwjgnet.com This increase in MMP production occurs over a period of hours following the initial rapid activation of ERK1/2. wjgnet.com This temporal separation suggests a signaling cascade where the early phosphorylation of ERK1/2 initiates a downstream pathway culminating in the later secretion of MMPs. wjgnet.com The process of MMP secretion stimulated by kinins appears to be independent of prostaglandins (B1171923). wjgnet.comresearchgate.net
Involvement in Pro-inflammatory Cytokine Release (e.g., IL-1β, IL-6, TNF-α)
Bradykinin and related peptides are well-established mediators of inflammation. frontiersin.orgclinref.com Their interaction with kinin receptors can trigger the release of a variety of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). frontiersin.orgdovepress.com This cytokine release contributes significantly to the inflammatory process by recruiting and activating immune cells. frontiersin.orgdovepress.com
While direct studies specifying the role of Met-Lys-bradykinin in the release of these specific cytokines are part of a broader understanding of kinin-mediated inflammation, the activation of the B2 receptor is a known trigger for these events. frontiersin.orgbibliotekanauki.pl The inflammatory cascade initiated by kinins can lead to a "cytokine storm" in certain pathological conditions, characterized by an excessive and uncontrolled release of pro-inflammatory mediators. dovepress.commdpi.com
Effects on Intracellular Calcium Concentrations
A hallmark of Met-Lys-bradykinin signaling through the B2 receptor is the rapid and transient increase in intracellular calcium concentrations ([Ca2+]i). nih.govnih.gov This effect has been observed in various cell types, including neural cells and human non-pigmented ciliary epithelium (NPCE) cells. nih.govnih.gov
In neural cell lines, Met-Lys-bradykinin was found to be more potent than bradykinin, evoking a similar transient rise in cytosolic Ca2+ at concentrations ten times lower. nih.gov The response is characterized by a rapid peak, occurring within seconds, followed by a decline to baseline levels over a few minutes. nih.gov This calcium mobilization is dependent on the presence of extracellular calcium, indicating an influx of calcium from the extracellular space, in addition to release from intracellular stores. nih.govnih.gov
In human NPCE cells, Met-Lys-bradykinin also induced a concentration-dependent mobilization of [Ca2+]i, although with a lower potency compared to bradykinin. nih.gov The EC50 value for Met-Lys-bradykinin in these cells was determined to be 106 nM in primary cells and 125 nM in an immortalized cell line. nih.gov This response was effectively blocked by B2-selective antagonists, confirming the receptor subtype involved. nih.gov
Table 2: Effect of Met-Lys-Bradykinin on Intracellular Calcium Mobilization
| Cell Type | Agonist | Potency (EC50, nM) | Key Observation | Reference |
|---|---|---|---|---|
| Neural Cell Lines | Met-Lys-Bradykinin | ~1 nM (estimated 10x more potent than Bradykinin) | Transient increase in cytosolic Ca2+ | nih.gov |
| Primary Human NPCE Cells | Met-Lys-Bradykinin | 106 ± 57.8 | Concentration-dependent mobilization of [Ca2+]i | nih.gov |
| Immortalized Human NPCE Cells | Met-Lys-Bradykinin | 125 | Concentration-dependent mobilization of [Ca2+]i | nih.gov |
Production of Nitric Oxide (NO) and Prostacyclin (PGI2)
Met-Lys-bradykinin is a potent stimulator of nitric oxide (NO) and prostacyclin (PGI2) production in endothelial cells. pnas.orgahajournals.orgahajournals.org Both NO and PGI2 are powerful vasodilators and play crucial roles in regulating vascular tone and blood pressure. bibliotekanauki.plmdpi.com
Studies using bovine aortic endothelial cells have shown that Met-Lys-bradykinin, at a concentration of 10 pmol, effectively stimulates the release of both EDRF (endothelium-derived relaxing factor, now known to be largely NO) and PGI2. pnas.org The release of these two mediators appears to be coupled. pnas.org In human endothelial cells, bradykinin treatment has been shown to increase NO concentration by 55% within 30 minutes. plos.org Furthermore, bradykinin is known to stimulate the production of PGI2 in cardiac tissue, an effect that contributes to its cardioprotective actions. ahajournals.orgahajournals.org While some studies on specific cell types like human non-pigmented ciliary epithelium (NPCE) cells did not show an increase in NO or prostaglandin (B15479496) production in response to bradykinin under the tested conditions, the general role of kinins in stimulating NO and PGI2 release in the vasculature is well-documented. nih.gov
Physiological and Pathophysiological Roles
in the Cardiovascular System
The kallikrein-kinin system plays a crucial role in cardiovascular homeostasis. Kinins, such as Met-Lys-bradykinin, are key actors in this system, influencing blood vessel tone, cardiac function, and endothelial health.
Vasodilation and Blood Pressure Regulation
Met-Lys-bradykinin, along with bradykinin (B550075) and kallidin (B13266), is involved in critical biological events such as vasodilation and the modulation of smooth muscle contraction and relaxation. scielo.br Kinins are potent vasodilators that contribute to the regulation of blood pressure. nih.govmedchemexpress.com Their mechanism of action primarily involves the stimulation of bradykinin B2 receptors on endothelial cells, which leads to the release of relaxing factors like nitric oxide (NO) and prostacyclin. nih.govmdpi.com This vasodilation helps to lower peripheral vascular resistance. biocrick.com
The enzyme responsible for the inactivation of bradykinin is Angiotensin-Converting Enzyme (ACE), also known as kininase II. scielo.bruu.nl Consequently, ACE inhibitors, a common class of antihypertensive drugs, exert part of their therapeutic effect by preventing the breakdown of kinins, thereby enhancing their vasodilatory and blood pressure-lowering effects. mdpi.comulaval.ca
Cardioprotective Effects
There is growing evidence for a local kallikrein-kinin system within the heart, which appears to have significant cardioprotective functions. nih.gov During ischemic events, the generation and release of kinins are enhanced, contributing to the heart's defense mechanisms. nih.gov The activation of B2 receptors by kinins is associated with beneficial effects, including the release of endothelial mediators that are anti-hypertrophic and anti-atherosclerotic. mdpi.com
Studies on isolated hearts have shown that perfusion with bradykinin can reduce the severity of ischemia-reperfusion injuries, limit infarct size, and preserve myocardial energy stores. nih.gov These protective effects are mediated through B2 receptors and can be reversed by B2 receptor antagonists. nih.gov Furthermore, kinins are implicated in the protective phenomenon of ischemic preconditioning, where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. nih.gov
Regulation of Endothelial Cell Function
Met-Lys-bradykinin directly influences the function of vascular endothelial cells. As a B2 receptor agonist, it stimulates the release of several important endothelial mediators, including nitric oxide and prostacyclin, which are crucial for maintaining vascular health. researchgate.net These substances are not only vasodilators but also inhibit platelet aggregation and smooth muscle cell proliferation. mdpi.comresearchgate.net
Interestingly, the interaction of Met-Lys-bradykinin with endothelial cells can also have proinflammatory consequences. Research has shown that peptides like Met-Lys-bradykinin can stimulate human endothelial cells (HMEC-1) to increase their secretion of proinflammatory interleukins, specifically IL-1β and IL-6. nih.gov
Role in Cardiac Anaphylaxis
Cardiac anaphylaxis is an acute hypersensitivity reaction affecting the heart, characterized by severe coronary vasoconstriction and arrhythmias. ahajournals.orgnih.gov Studies suggest that bradykinin and related kinins play a protective role in this condition. During cardiac anaphylaxis in isolated guinea pig hearts, bradykinin production increases. ahajournals.orgnih.gov The antibody used in these studies to measure bradykinin also cross-reacted with Met-Lys-bradykinin, indicating its likely presence and involvement. ahajournals.orgahajournals.org
The increased kinin levels appear to counteract the dangerous effects of other anaphylactic mediators. By stimulating B2 receptors, kinins promote the production of nitric oxide and prostacyclin, which helps to oppose vasoconstriction and alleviate arrhythmias. nih.gov This protective effect is highlighted by the finding that blocking B2 receptors exacerbates the symptoms of cardiac anaphylaxis. ahajournals.orgnih.govahajournals.org
Potential as Prodrug for B2R Agonists in Cardiovascular Conditions
A fascinating area of research involves the concept of using extended kinin peptides as "prodrugs" that are activated locally in vascular tissues. frontiersin.org A key example is the peptide Met-Lys-BK-Ser-Ser, which is generated from high molecular weight kininogen by neutrophil protease PR3. researchgate.netfrontiersin.org This 13-amino acid peptide has a very low affinity for the B2 receptor itself. researchgate.netnih.gov
However, it is paradoxically activated by Angiotensin-Converting Enzyme (ACE). researchgate.netfrontiersin.orgfrontiersin.org Instead of degrading it, ACE cleaves the C-terminal dipeptide (Ser-Ser), converting the molecule into Met-Lys-BK, which is a known high-affinity B2 receptor agonist. researchgate.netnih.gov This metabolic activation has been demonstrated in isolated vascular tissues, where the contractile effect of Met-Lys-BK-Ser-Ser is significantly reduced by an ACE inhibitor. ulaval.caresearchgate.net This prodrug strategy could allow for the targeted delivery of a therapeutic B2 receptor agonist to the vascular endothelium, where its beneficial circulatory effects are generated. frontiersin.orgnih.gov
Table 1: Effect of ACE Inhibition on the Potency of Met-Lys-BK-Ser-Ser in Isolated Vein Preparations
| Preparation | Agonist | Condition | EC₅₀ (nM) | Fold Change in Potency with Enalaprilat (B1671235) | Reference |
| Rabbit Jugular Vein | Met-Lys-BK-Ser-Ser | Control | 16.3 | 13-fold decrease | ulaval.caresearchgate.net |
| Rabbit Jugular Vein | Bradykinin (BK) | Control | 10.5 | 5.3-fold increase | ulaval.caresearchgate.net |
| Human Umbilical Vein | Met-Lys-BK-Ser-Ser | Control | ~30-fold less potent than BK | 15-fold decrease | ulaval.ca |
EC₅₀ represents the concentration of an agonist that gives half of the maximal response. Enalaprilat is an ACE inhibitor.
Inflammation and Immune Response
Met-Lys-bradykinin is a recognized proinflammatory peptide. plos.orguu.nl Its role extends beyond the cardiovascular system to encompass direct involvement in inflammatory and immune processes. Kinins are key mediators of the classic signs of inflammation, including vasodilation, increased vascular permeability, and pain. scielo.brfrontiersin.org
Research has demonstrated that Met-Lys-bradykinin and related peptides released by pathogens can stimulate human promonocytic cells (U937) to release the proinflammatory cytokines interleukin-1β (IL-1β) and IL-6. biocrick.comnih.govresearchgate.net This action can dysregulate the host's innate immunity mechanisms. nih.gov
Furthermore, Met-Lys-bradykinin plays a role in the cell-mediated immune response. Studies have shown it can significantly stimulate the migration of nonsensitized lymphocytes. nih.gov It appears to function primarily as a chemokinetic agent, augmenting the random, non-directional movement of these immune cells. This provides a mechanism for recruiting lymphocytes to sites of inflammation and delayed-type hypersensitivity reactions. nih.gov
General Pro-inflammatory Mediator
Met-lys-bradykinin, a member of the kinin family of peptides, is a potent pro-inflammatory mediator. omicsonline.orgfrontiersin.org Kinins are known to be universal mediators of inflammation and are often produced in excessive amounts during microbial infections. biocrick.comnih.gov The kallikrein-kinin system (KKS), from which Met-lys-bradykinin is derived, is a key player in the inflammatory response. omicsonline.orgfrontiersin.org Upon activation, the KKS releases bradykinin and related peptides that contribute to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain. frontiersin.orgnih.gov
The pro-inflammatory effects of kinins are mediated through their interaction with specific G protein-coupled receptors, namely the B1 and B2 receptors. omicsonline.org While the B2 receptor is constitutively expressed in many tissues, the B1 receptor is typically induced by tissue injury and inflammatory cytokines. mdpi.comphysiology.org Met-lys-bradykinin can interact with both B1 and B2 receptors, though its metabolites often show a higher affinity for the B1 receptor. guidetopharmacology.org The activation of these receptors triggers intracellular signaling pathways that lead to the production and release of other inflammatory mediators, such as prostaglandins (B1171923) and cytokines like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), further amplifying the inflammatory cascade. frontiersin.org
Stimulation of Inflammatory Cell Recruitment and Activation
A critical aspect of the inflammatory response is the recruitment and activation of immune cells to the site of injury or infection. Met-lys-bradykinin and other kinins play a significant role in this process. physiology.orggoogle.com They act as chemoattractants, promoting the migration of leukocytes, including neutrophils and monocytes, to the inflamed tissue. nih.govgoogle.com
Studies have shown that bradykinin and its analogues can directly stimulate the migration of neutrophils. nih.gov This effect is often mediated through the B1 receptor, which can be upregulated on these cells during inflammation. nih.gov The activation of B1 receptors on neutrophils can trigger their chemotaxis, guiding them towards the source of the inflammatory stimulus. nih.gov
Furthermore, kinins can activate inflammatory cells, enhancing their effector functions. For instance, bradykinin can stimulate alveolar macrophages and contribute to the degranulation of neutrophils. frontiersin.org This activation leads to the release of various enzymes and reactive oxygen species that are crucial for pathogen clearance but can also contribute to tissue damage if not properly regulated. plos.org The interaction between the KKS and neutrophils can create a positive feedback loop, where activated neutrophils release proteases that can further generate kinins, thus amplifying the inflammatory response. frontiersin.org
Modulation of Lymphocyte Migration
Met-lys-bradykinin and related kinins also influence the adaptive immune response by modulating the migration of lymphocytes. nih.gov Research has demonstrated that physiological concentrations of bradykinin can significantly stimulate the migration of nonsensitized lymphocytes, including both human peripheral blood lymphocytes and rat splenic lymphocytes. nih.gov This effect appears to be predominantly chemokinetic, meaning it enhances random, nondirectional cell motility. nih.gov
The migratory response of lymphocytes to bradykinin is primarily mediated through the B1 class of bradykinin receptors. nih.gov This suggests a mechanism by which lymphocytes that have not been previously exposed to a specific antigen can be recruited to sites of delayed-type hypersensitivity reactions, contributing to the cellular infiltrate observed in these immune responses. nih.gov The ability of Met-lys-bradykinin to influence lymphocyte trafficking highlights its role in bridging the innate and adaptive immune systems.
Involvement in Host Response to Pathogens, particularly Fungal Infections (Candidiasis)
Met-lys-bradykinin plays a notable role in the host's response to certain pathogens, with a significant body of research focusing on its involvement in fungal infections, particularly those caused by Candida species. biocrick.commdpi.comresearchgate.net Candida albicans, a major human fungal pathogen, can exploit the host's kinin system to its advantage. biocrick.comresearchgate.net
Candida species, including C. albicans and C. parapsilosis, secrete aspartic proteases (Saps) that can directly cleave human kininogens to release pro-inflammatory kinins, including Met-lys-bradykinin. mdpi.comnih.govnih.gov For example, Sap2 from C. albicans has been shown to effectively cleave low-molecular-mass kininogen (LK) to produce Met-lys-bradykinin. researchgate.netnih.gov Similarly, SAPP1 and SAPP2 from C. parapsilosis can release Met-lys-bradykinin and Leu-Met-lys-bradykinin from kininogens. mdpi.comnih.gov
The release of these kinins at the site of infection contributes to the local inflammatory response. mdpi.com Met-lys-bradykinin and related peptides can interact with host cellular kinin receptors (primarily B2 receptors) on endothelial cells, stimulating the secretion of pro-inflammatory cytokines such as IL-1β and IL-6. nih.govnih.gov While this inflammatory response is part of the host's defense mechanism to recruit immune cells and combat the infection, excessive or dysregulated kinin production can also create an environment that may favor the pathogen's dissemination. frontiersin.orgmdpi.com
Furthermore, the stability of these SAPP-generated kinins in plasma suggests they are biologically equivalent to bradykinin and can be converted to des-Arg(9)-bradykinin, an agonist of the inflammation-inducible B1 receptor, further perpetuating the inflammatory state. nih.gov This highlights a complex interplay where the host's inflammatory response, mediated in part by Met-lys-bradykinin, is directly manipulated by the pathogen.
Contribution to Autoimmune Diseases
The pro-inflammatory properties of the kallikrein-kinin system and its products, including Met-lys-bradykinin, suggest a potential role in the pathogenesis of autoimmune diseases. frontiersin.orggoogle.com In autoimmune conditions, the immune system mistakenly attacks the body's own tissues, leading to chronic inflammation and damage.
Bradykinin receptors have been implicated in autoimmune diseases. frontiersin.org The generation of kinins can contribute to the inflammatory milieu that characterizes these conditions. For instance, in experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, carboxypeptidase N (CPN), an enzyme that metabolizes kinins like Met-lys-bradykinin, has been shown to play a role. nih.gov CPN deficiency in mice with EAE led to more severe disease phenotypes, suggesting that the regulation of kinin levels is crucial in this autoimmune context. nih.gov The cleavage of bradykinin by CPN generates desArg(9)-bradykinin, which acts on the B1 receptor and is involved in chronic inflammatory responses. nih.gov
These findings suggest that the dysregulation of the kinin system, potentially leading to an overabundance or altered activity of peptides like Met-lys-bradykinin, could contribute to the inflammatory processes that drive autoimmune diseases. frontiersin.org
Role in Hereditary Angioedema (HAE) and Kinin Generation Pathways
Met-lys-bradykinin is implicated in the pathophysiology of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling. nih.govportailvasculaire.fr HAE is fundamentally a bradykinin-mediated condition, where excessive production of this vasoactive peptide leads to increased vascular permeability and subsequent edema. portailvasculaire.frmdpi.com
While most cases of HAE are due to a deficiency or dysfunction of the C1 inhibitor, which normally regulates the activation of the contact system and plasma kallikrein, other genetic mutations have been identified that also lead to increased kinin generation. nih.govportailvasculaire.frmdpi.com One such mutation involves a substitution in the kininogen-1 (KNG1) gene, which encodes both high-molecular-weight kininogen (HK) and low-molecular-weight kininogen (LK). nih.gov Specifically, a Met379 to Lys379 substitution makes the kininogens more susceptible to cleavage by plasmin, a key enzyme in the fibrinolytic system. nih.gov This enhanced cleavage by plasmin results in the release of Lys-bradykinin (kallidin), a close relative of Met-lys-bradykinin, rather than bradykinin. nih.gov
This finding highlights the intricate link between the fibrinolytic system and kinin generation in the context of HAE. nih.gov It demonstrates that pathways other than the classic plasma kallikrein-mediated cleavage of kininogen can lead to the excessive production of pro-inflammatory kinins and cause the symptoms of angioedema. nih.govresearchgate.net
Pain Mechanisms and Hyperalgesia
Met-lys-bradykinin, as a member of the kinin family, is a potent mediator of pain and hyperalgesia (an increased sensitivity to pain). nih.gov Bradykinin is one of the most powerful pain-inducing substances in the human body. nih.gov It is released at sites of tissue injury and inflammation and directly excites and sensitizes nociceptors, the specialized sensory neurons that detect painful stimuli. uconn.edu
The actions of bradykinin and its analogues are mediated through both B1 and B2 receptors, which are expressed on sensory neurons. mdpi.com Activation of these receptors leads to the depolarization of nociceptors, triggering the sensation of pain. researchgate.net Furthermore, bradykinin can sensitize nociceptors to other stimuli, a phenomenon that contributes to hyperalgesia in inflamed tissues. uconn.eduresearchgate.net This sensitization can occur through various intracellular signaling pathways, including the activation of phospholipase C and protein kinase A. researchgate.net
The involvement of kinins in pain is not limited to acute inflammatory pain. mdpi.com The B1 receptor, which is upregulated during chronic inflammation, is thought to play a significant role in long-term inflammatory pain. mdpi.com The metabolites of bradykinin and kallidin, such as des-Arg9-bradykinin, are potent agonists of the B1 receptor, suggesting a mechanism for sustained pain signaling in chronic inflammatory conditions. uconn.edu
Renal Function and Diuresis-Natriuresis Modulation
Met-lys-bradykinin, as part of the broader kallikrein-kinin system (KKS), is implicated in the modulation of renal function, particularly in the regulation of water and electrolyte excretion. ki.sephysiology.org The KKS components are present in the kidney, suggesting a local, or paracrine, role in renal physiology. physiology.org Research indicates that kinins can influence renal hemodynamics and tubular transport processes, thereby affecting diuresis (urine production) and natriuresis (sodium excretion). nih.gov
A key aspect of this modulation is the interaction between the kinin system and other hormonal pathways, such as the atrial natriuretic peptide (ANP) system. ANP is known for its diuretic and natriuretic effects. Studies have shown that certain kinin-related peptides can counteract the effects of ANP. For instance, a synthetic 15-amino acid peptide containing the Met-Lys-bradykinin sequence (Met-Lys-bradykinin-Ser-Ser-Arg-Ile, known as PU-15) has been demonstrated to block the diuretic and natriuretic actions of ANP in rats. biologiachile.clahajournals.org This inhibitory effect is mediated through the bradykinin B2 receptor, as the administration of a B2 receptor antagonist (HOE-140) completely abolishes the anti-ANP action of the kinin peptide. biologiachile.clahajournals.org
These findings suggest that kinins like Met-lys-bradykinin, potentially released in the gastrointestinal tract or within the kidney itself, can act as modulators of the renal response to other hormones, thereby playing a role in the fine-tuning of salt and water balance. biologiachile.cl This interaction highlights a complex interplay of signaling systems in maintaining renal homeostasis.
Smooth Muscle Contraction
Met-lys-bradykinin is a potent agonist that induces the contraction of various types of smooth muscle tissue. This effect is primarily mediated through the activation of bradykinin B2 receptors, which are G-protein coupled receptors expressed on smooth muscle cells. ulaval.ca Upon binding, Met-lys-bradykinin initiates intracellular signaling cascades that lead to an increase in intracellular calcium concentrations, triggering the contractile machinery of the cell. semanticscholar.org
Research across different animal models and tissues has consistently demonstrated the contractile properties of Met-lys-bradykinin. For example, in studies using isolated pig iris sphincter, Met-lys-bradykinin was shown to be more potent than bradykinin in inducing contraction. Similarly, in guinea-pig ileum longitudinal muscle, Met-lys-bradykinin was an effective agonist in stimulating phosphoinositide hydrolysis, a key step in the signaling pathway leading to smooth muscle contraction.
The potency of Met-lys-bradykinin in inducing smooth muscle contraction has been quantified in various bioassays, as detailed in the table below.
| Tissue | Species | Potency (EC50) | Receptor Subtype |
|---|---|---|---|
| Bovine Ciliary Muscle (BCM) | Bovine | 1.0 ± 0.1 nM nih.govresearchgate.net | B2 Receptor nih.gov |
| Guinea-Pig Gallbladder (GPG) | Guinea-Pig | 4.30 pM (high affinity phase), 12.78 nM (low affinity phase) nih.gov | B2 Receptor nih.gov |
| Human Ciliary Muscle (h-CM) cells (calcium mobilization) | Human | 16.1 nM semanticscholar.org | B2 Receptor semanticscholar.org |
| Rabbit Jugular Vein | Rabbit | 16.3 nM ulaval.caresearchgate.net | B2 Receptor ulaval.ca |
These findings underscore the significant role of Met-lys-bradykinin as a mediator of smooth muscle contraction in both physiological and potentially pathophysiological contexts.
Cell Proliferation
The kallikrein-kinin system, including its effector peptide Met-lys-bradykinin, is increasingly recognized for its role in cell growth and proliferation, particularly in the context of cancer. researchgate.netresearchgate.net Bradykinin and its analogues can act as mitogens, stimulating cell division through the activation of bradykinin receptors, which are often overexpressed in tumor cells. researchgate.netresearchgate.netgoogle.com
Studies have shown that bradykinin can directly stimulate the growth of cancer cells and indirectly facilitate tumor progression by promoting angiogenesis (the formation of new blood vessels) and metastasis. researchgate.netresearchgate.net The activation of bradykinin B1 and B2 receptors can trigger signaling pathways, such as the MAP kinase pathway, which are crucial for cell proliferation. researchgate.netbiologists.com
Direct evidence for the mitogenic activity of Met-lys-bradykinin comes from studies on fibroblast cell lines. In a study using a Ha-ras-transfected rat fibroblast cell line (Rat 13), Met-lys-bradykinin was shown to stimulate DNA synthesis. biologists.com The potency of various bradykinin analogues, including Met-lys-bradykinin, in stimulating mitogenesis correlated with their binding affinity for the B2 receptor, indicating that this receptor subtype is the primary mediator of the proliferative effect in these cells. biologists.com The binding affinity order was determined to be Lys-BK > BK > Met-Lys-BK > Tyr-0-BK > Tyr-5-BK > Tyr-8-BK > des-Arg-BK. biologists.com
Furthermore, the expression of bradykinin receptors has been identified in a variety of human cancers, including lung, breast, prostate, and renal cancers, suggesting that Met-lys-bradykinin could play a role in the pathophysiology of these diseases by promoting tumor cell proliferation. google.comiiarjournals.orgoncotarget.com
Vascular Permeability Regulation
Met-lys-bradykinin is a potent mediator of vascular permeability, a process that allows for the movement of fluid and plasma proteins from the bloodstream into the surrounding tissues. ulaval.canih.gov This action is a hallmark of inflammation and is crucial in the development of edema. ki.senih.gov The effect of Met-lys-bradykinin on vascular permeability is primarily mediated by the activation of bradykinin B2 receptors on endothelial cells, which line the blood vessels. mdpi.comahajournals.org
Upon receptor binding, a signaling cascade is initiated that leads to the contraction of endothelial cells and the widening of inter-endothelial junctions, thereby increasing the permeability of the vascular barrier. mdpi.com Research has shown that Met-lys-bradykinin is at least as potent as, and in some cases more potent than, bradykinin in its ability to enhance vascular permeability. nih.gov
In the context of infection and inflammation, the production of Met-lys-bradykinin can be triggered by proteases released from pathogens or host immune cells. For example, secreted aspartic proteases from the yeast Candida parapsilosis can cleave human kininogens to release Met-Lys-bradykinin. This peptide, in turn, can stimulate human endothelial cells to secrete proinflammatory interleukins such as IL-1β and IL-6, further amplifying the inflammatory response and contributing to increased vascular leakage. biocrick.com
The process of plasma extravasation, or the leakage of plasma into tissues, is a direct consequence of increased vascular permeability. ahajournals.org Kinins, including Met-lys-bradykinin, are key players in this process, which is a fundamental component of the inflammatory response and the pathophysiology of conditions like angioedema. ki.seahajournals.org
Regulation and Metabolism of Met Lys Bradykinin
Role of Peptidases in Metabolism and Activation/Inactivation
The metabolic fate of Met-Lys-bradykinin is dictated by the action of various peptidases, which can either activate it by converting it to more potent forms or inactivate it through cleavage.
Aminopeptidases play a role in the conversion of Met-Lys-bradykinin and Lys-bradykinin to bradykinin (B550075). uni-muenchen.de This conversion can occur in biological fluids like plasma and urine. iomcworld.com Specifically, aminopeptidase (B13392206) B is known to readily convert Lys-bradykinin to bradykinin. nih.gov Another aminopeptidase, aminopeptidase P, is a significant player in kinin metabolism, responsible for a substantial portion of bradykinin metabolism in certain tissues. oup.com
Carboxypeptidases are primarily involved in the inactivation of kinins. Carboxypeptidase N (CPN), also known as kininase I, is a key enzyme in this process. oup.comnih.gov It inactivates bradykinin by removing the C-terminal arginine residue. nih.gov This action transforms bradykinin and Lys-bradykinin into their respective des-Arg metabolites, which have different receptor affinities. oup.comoup.com Cathepsin A, a lysosomal carboxypeptidase, also demonstrates the ability to hydrolyze and inactivate Met-Lys-bradykinin. oup.com
The table below summarizes the key peptidases and their roles in Met-Lys-bradykinin metabolism.
| Peptidase Family | Specific Enzyme(s) | Role in Met-Lys-Bradykinin Metabolism | Outcome |
| Aminopeptidases | Aminopeptidase B, Aminopeptidase P | Cleavage of N-terminal amino acids | Conversion to Bradykinin (Activation) |
| Carboxypeptidases | Carboxypeptidase N (Kininase I), Cathepsin A | Cleavage of C-terminal arginine | Inactivation / Formation of des-Arg metabolites |
| Endopeptidases | Angiotensin-Converting Enzyme (ACE / Kininase II) | Cleavage of C-terminal dipeptide | Inactivation |
| Endopeptidases | Neutral Endopeptidase (NEP) | Cleavage at internal peptide bonds | Inactivation |
Angiotensin-Converting Enzyme (ACE) as a Key Modulator
Angiotensin-Converting Enzyme (ACE), also known as kininase II, is a central figure in the metabolism of kinins, including Met-Lys-bradykinin. oup.comfrontiersin.orgcvpharmacology.com Its primary role is the inactivation of bradykinin by cleaving the C-terminal dipeptide, Phe-Arg. oup.comcvpharmacology.comscielo.br This action terminates the vasodilatory effects of bradykinin. cvpharmacology.com
Interestingly, research has revealed a paradoxical activating role for ACE in the case of a related peptide, Met-Lys-bradykinin-Ser-Ser. frontiersin.orgresearchgate.netnih.gov ACE activates this peptide by removing the C-terminal Ser-Ser dipeptide, thereby generating the more potent Met-Lys-bradykinin. researchgate.netulaval.camdpi.com This highlights the complex and sometimes contradictory functions of ACE depending on the specific substrate. Inhibition of ACE leads to increased levels of bradykinin, contributing to the therapeutic effects of ACE inhibitors. cvpharmacology.com
Kininases (I and II) and their Function in Kinin Metabolism
The term "kininases" refers to the group of enzymes responsible for the degradation of kinins. They are broadly classified into kininase I and kininase II.
Kininase II is another name for Angiotensin-Converting Enzyme (ACE). oup.comoup.com It is the major enzyme responsible for the inactivation of bradykinin in the circulation. oup.comnih.gov Kininase II cleaves the C-terminal dipeptide Phe-Arg from bradykinin, rendering it inactive. oup.com This enzyme is a key regulator of the kallikrein-kinin system and, by extension, blood pressure and inflammation. nih.govmdpi.com
The following table outlines the functions of kininase I and II.
| Kininase | Alternative Name | Primary Enzyme | Cleavage Site on Bradykinin | Primary Function |
| Kininase I | Arginine Carboxypeptidase | Carboxypeptidase N (CPN) | C-terminal Arginine (Arg9) | Generation of des-Arg-bradykinin (B1 receptor agonist) |
| Kininase II | Angiotensin-Converting Enzyme (ACE) | ACE | C-terminal Dipeptide (Phe8-Arg9) | Inactivation of bradykinin |
Stability of Met-Lys-Bradykinin in Biological Fluids
The stability of Met-Lys-bradykinin in biological fluids is relatively low due to the rapid action of kininases. In blood plasma, bradykinin has a very short half-life, estimated to be between 10 and 50 seconds. oup.com This rapid degradation is primarily due to the activity of ACE (kininase II). oup.com
Studies have shown that kinins are rapidly metabolized when introduced into the circulation. iomcworld.com For instance, the analysis of SAPP-generated kinins, including Met-Lys-bradykinin, in plasma indicated they can be quickly converted to des-Arg(9)-bradykinin. nih.gov The stability of peptides in plasma can vary between individuals, as demonstrated by studies on other peptides. acs.org The presence of various peptidases in plasma and other tissues ensures that the biological effects of Met-Lys-bradykinin are localized and transient. ahajournals.orgresearchgate.net
Academic Methodologies for Studying Met Lys Bradykinin
In Vitro Bioassays
In vitro bioassays are fundamental in characterizing the biological activity of Met-Lys-bradykinin. These assays utilize isolated biological components to observe the peptide's direct effects in a controlled environment.
Isolated vascular systems, such as the human umbilical vein and rabbit aorta, are classic preparations for assessing the vasoactive properties of kinins like Met-Lys-bradykinin. researchgate.net These bioassays measure the contractile or relaxation responses of vascular smooth muscle upon exposure to the peptide, providing insights into its potency and efficacy at kinin receptors.
For instance, in the human isolated umbilical vein, a model for B2 receptor-mediated contractility, Met-Lys-bradykinin-Ser-Ser, a related peptide, was found to be a contractile agonist. nih.gov It was approximately 30-fold less potent than bradykinin (B550075) (BK). biocrick.com Interestingly, treatment of the venous tissue with the angiotensin-converting enzyme (ACE) inhibitor enalaprilat (B1671235) reduced the apparent potency of Met-Lys-bradykinin-Ser-Ser by 15-fold, indicating that ACE paradoxically activates this peptide, likely by cleaving the Ser-Ser extension to generate the more potent Met-Lys-bradykinin. researchgate.netnih.gov
In the rabbit isolated jugular vein, Met-Lys-bradykinin-Ser-Ser demonstrated nearly the same potency as BK as a contractile stimulant of endogenous B2 receptors. biocrick.com The EC₅₀ values were 16.3 nM for Met-Lys-bradykinin-Ser-Ser and 10.5 nM for BK. researchgate.net However, the presence of enalaprilat decreased the potency of Met-Lys-bradykinin-Ser-Ser by 13-fold while increasing the potency of BK by 5.3-fold. researchgate.netbiocrick.com The rabbit aorta is utilized as a bioassay for B1 receptors, where Met-Lys-bradykinin-Ser-Ser acts as a low-potency stimulant. researchgate.net
Table 1: Contractility Data for Met-Lys-Bradykinin and Related Peptides in Isolated Vascular Systems
| Preparation | Peptide | Agonist/Antagonist | Observed Effect |
|---|---|---|---|
| Human Umbilical Vein | Met-Lys-bradykinin-Ser-Ser | Agonist | ~30-fold less potent than BK. nih.gov |
| Human Umbilical Vein | Met-Lys-bradykinin-Ser-Ser + Enalaprilat | Agonist | 15-fold reduction in potency. researchgate.net |
| Rabbit Jugular Vein | Met-Lys-bradykinin-Ser-Ser | Agonist | EC₅₀ = 16.3 nM. researchgate.net |
| Rabbit Jugular Vein | Bradykinin | Agonist | EC₅₀ = 10.5 nM. researchgate.net |
| Rabbit Jugular Vein | Met-Lys-bradykinin-Ser-Ser + Enalaprilat | Agonist | 13-fold reduction in potency. researchgate.net |
Radioligand binding assays are crucial for determining the affinity of Met-Lys-bradykinin for its receptors. These assays measure the ability of the unlabeled peptide to compete with a radiolabeled ligand for binding to specific receptor sites, typically on cell membranes or recombinant receptors. researchgate.netulaval.ca
Studies have shown that Met-Lys-bradykinin-Ser-Ser has a very low affinity for both recombinant B1 and B2 receptors, with an IC₅₀ greater than 2 µM. ulaval.ca The affinity of Met-Lys-bradykinin itself for the human recombinant B2 receptor is significantly lower than that of bradykinin, by about 1500-fold. nih.gov This highlights a considerable species-dependent variation in affinity. nih.gov The binding competition is typically assessed using radiolabeled ligands such as [³H]Lys-des-Arg⁹-BK for B1 receptors and [³H]BK for B2 receptors. researchgate.net
Table 2: Receptor Affinity Data for Met-Lys-Bradykinin and Related Peptides
| Receptor | Ligand | Competing Peptide | Finding |
|---|---|---|---|
| Recombinant B1 Receptor | [³H]Lys-des-Arg⁹-BK | Met-Lys-bradykinin-Ser-Ser | Very low affinity (IC₅₀ > 2 µM). ulaval.ca |
| Recombinant B2 Receptor | [³H]BK | Met-Lys-bradykinin-Ser-Ser | Very low affinity (IC₅₀ > 2 µM). ulaval.ca |
Cell-based assays are employed to investigate the intracellular signaling pathways activated by Met-Lys-bradykinin. A key example is the measurement of extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation in human ciliary muscle (h-CM) cells. wjgnet.com
In these assays, cultured h-CM cells are stimulated with the peptide, and the subsequent phosphorylation of ERK1/2 is quantified. wjgnet.com Studies have demonstrated that Met-Lys-bradykinin at a concentration of 100 nM can stimulate ERK1/2 phosphorylation in h-CM cells by 1.57 ± 0.04 fold. wjgnet.comarvojournals.org This effect is comparable to that of other bradykinin analogs. wjgnet.com The activation of ERK1/2 suggests a role for Met-Lys-bradykinin in downstream cellular processes such as the regulation of matrix metalloproteinases (MMPs). wjgnet.com
Table 3: ERK1/2 Phosphorylation in Human Ciliary Muscle Cells
| Stimulant (100 nM) | Fold Increase in ERK1/2 Phosphorylation (mean ± SEM) |
|---|---|
| Bradykinin (BK) | 1.86 ± 0.26. wjgnet.comarvojournals.org |
| Met-Lys-bradykinin | 1.57 ± 0.04. wjgnet.comarvojournals.org |
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for the quantification of kinins, including Met-Lys-bradykinin, in biological samples. nih.gov This immunoassay utilizes monoclonal antibodies specific to bradykinin and its analogs.
A competitive ELISA has been developed where kinins in a sample compete with a bradykinin conjugate for binding to a limited number of antibody sites. abcam.com The amount of kinin is then determined by measuring the signal from a labeled secondary antibody. abcam.com This method has been shown to be effective for quantifying synthetic kinin standards, including Met-Lys-bradykinin, with high sensitivity. nih.gov For instance, one commercially available ELISA kit for bradykinin demonstrates 100% cross-reactivity with Met-Lys-bradykinin, making it a suitable tool for its quantification. ibl-japan.co.jp
Mass spectrometry is a powerful analytical technique for the identification and characterization of peptides like Met-Lys-bradykinin. annualreviews.org This method measures the mass-to-charge ratio of ions to determine the molecular weight of the peptide with high accuracy.
One of the early applications of fast atom bombardment (FAB) mass spectrometry successfully identified the protonated molecule of the underivatized undecapeptide Met-Lys-bradykinin at m/z 1319, corresponding to its molecular weight of 1318. annualreviews.org More recently, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has been used to study the cleavage of kininogens by various proteases, leading to the identification of released kinins, including Met-Lys-bradykinin. ashpublications.org For example, mass spectrometry has been instrumental in demonstrating that PGI-LysAP, an aminopeptidase (B13392206) from Vibrio vulnificus, can cleave Met-Lys-bradykinin as a single unit. nih.gov
To understand the pro-inflammatory potential of Met-Lys-bradykinin, assays measuring cytokine release from immune and endothelial cells are utilized. These assays typically involve stimulating cultured cells, such as human promonocytic cells (e.g., U937) or human endothelial cells (e.g., HMEC-1), with the peptide and then quantifying the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-6 (IL-6). biocrick.comnih.gov
It has been shown that Met-Lys-bradykinin, released from human kininogens by proteases from Candida parapsilosis, can stimulate human endothelial cells (HMEC-1) to increase the secretion of IL-1β and IL-6. nih.gov Similarly, Met-Lys-bradykinin and its derivative, des-Arg(9)-Met-Lys-bradykinin, generated by the action of Candida albicans protease SAP2, have been shown to stimulate human promonocytic U937 cells to release these same pro-inflammatory interleukins.
Lymphocyte Migration Assays
The effect of Met-Lys-bradykinin and related kinins on the movement of lymphocytes is a key area of study, providing insight into their role in inflammatory and immune responses. nih.gov
A widely used method for studying lymphocyte migration is the in vitro micropore filter assay, also known as the Boyden chamber assay. nih.gov This technique allows for the quantitative analysis of cell migration.
Methodology: In this assay, a chamber is divided by a porous membrane. Lymphocytes are placed in the upper compartment, and the test substance, such as Met-Lys-bradykinin, is placed in the lower compartment to act as a chemoattractant. nih.gov The cells are then allowed to migrate through the pores of the membrane toward the chemoattractant. After a set incubation period, the cells that have migrated to the lower side of the membrane are stained and counted.
Key Findings: Studies using this method have shown that naturally occurring kinins, including Met-Lys-bradykinin, can significantly stimulate the migration of nonsensitized lymphocytes. nih.gov For instance, bradykinin, a related peptide, has been shown to stimulate the migration of both human peripheral blood and rat splenic lymphocytes at concentrations as low as 0.01-1 nM. nih.gov This effect is not observed with other autacoids like angiotensins I and II, histamine (B1213489), or serotonin. nih.gov Further analysis has indicated that bradykinin primarily acts as a chemokinetic agent, meaning it augments random, non-directional cell motility. nih.gov These findings suggest a mechanism by which non-sensitized lymphocytes may be recruited to sites of delayed-type hypersensitivity reactions. nih.gov
| Cell Type | Assay Method | Finding |
| Human peripheral blood lymphocytes | Micropore filter assay | Stimulated migration |
| Rat splenic lymphocytes | Micropore filter assay | Stimulated migration |
In Vivo Models
In vivo models are indispensable for understanding the complex physiological effects of Met-Lys-bradykinin in a living organism. These models allow for the study of its integrated effects on various systems, which cannot be fully replicated in vitro.
Anesthetized Animal Models for Vascular and Renal Effects
Anesthetized animal models, particularly in rats and dogs, are crucial for investigating the direct vascular and renal effects of kinins like Met-Lys-bradykinin. mdpi.comfrontiersin.orgahajournals.orgpeerj.comnih.govnih.govphysiology.org
Methodology: In these models, animals are anesthetized, and catheters are inserted to allow for the administration of substances and the measurement of physiological parameters. peerj.com For vascular studies, changes in mean arterial pressure (MAP), heart rate, and regional blood flow are recorded following intravenous or intra-arterial administration of the compound. mdpi.compeerj.comphysiology.org For renal studies, infusions are made directly into the renal artery, and parameters such as renal blood flow (RBF), glomerular filtration rate (GFR), urine flow, and urinary sodium excretion are measured. ahajournals.orgnih.gov
Detailed Research Findings:
Vascular Effects: Intravenous administration of a latent form of Met-Lys-bradykinin (Met-Lys-BK-Ser-Ser) in anesthetized rats induced dose-related hypotensive, vasodilator, and tachycardic responses. mdpi.com These effects were confirmed to be mediated through the B2 receptor, as they were antagonized by the B2 receptor antagonist icatibant. mdpi.com Interestingly, the effects were not enhanced by an ACE inhibitor, indicating resistance to inactivation by angiotensin-converting enzyme (ACE). mdpi.com In contrast, studies with bradykinin in aged rats showed a switch from a vasodilatory to a vasoconstrictor response, an effect more pronounced in hypertensive rats. nih.gov
Renal Effects: Intrarenal infusions of bradykinin in anesthetized dogs lead to dose-dependent increases in renal blood flow and urinary sodium excretion without affecting systemic blood pressure. nih.gov These effects were mediated by the B2 receptor and were attenuated by inhibitors of nitric oxide (NO) synthase, indicating that the renal vasodilatory and natriuretic effects are mainly linked to NO generation. nih.gov Both NO and prostaglandins (B1171923) are involved in the water diuresis induced by bradykinin. nih.gov
| Animal Model | Parameter Measured | Finding |
| Anesthetized Rats | Mean Arterial Pressure, Heart Rate | Dose-related hypotension and tachycardia |
| Anesthetized Dogs | Renal Blood Flow, Urine Flow, Sodium Excretion | Increased renal blood flow and natriuresis |
Murine Models of Infection (e.g., Candidiasis)
Murine models of infection are vital for understanding the role of Met-Lys-bradykinin and the broader kallikrein-kinin system in host defense. nih.govmdpi.comresearchgate.netplos.orgnih.gov
Methodology: In a typical model of disseminated candidiasis, mice are infected with a pathogenic strain of Candida albicans. nih.govplos.org The effects of administering kinins or modulating the kallikrein-kinin system are then observed. Outcome measures include survival rates, fungal burden in organs (like the kidney), renal function (measured by blood urea (B33335) nitrogen and creatinine), and histological analysis of tissue damage. nih.govplos.org
Detailed Research Findings:
Candida albicans can produce secreted aspartic proteases (Saps) that cleave host kininogens to release kinins, including Met-Lys-bradykinin. mdpi.comresearchgate.net Specifically, Sap2 from C. albicans and Sapp1 and Sapp2 from C. parapsilosis have been shown to generate Met-Lys-bradykinin and other related peptides. mdpi.comnih.gov
This release of kinins is thought to contribute to the inflammatory response during infection. nih.gov
In murine models of disseminated candidiasis, treatment with bradykinin was found to be protective. nih.govplos.org It ameliorated kidney damage, preserved renal function, and limited apoptosis of kidney-resident cells. plos.org
Furthermore, combination therapy with bradykinin and a low dose of the antifungal drug fluconazole (B54011) improved survival rates in infected mice, suggesting a potential therapeutic strategy. nih.gov
| Infection Model | Key Finding | Implication |
| Disseminated Candidiasis | Bradykinin treatment protects against renal damage and improves survival. | The kallikrein-kinin system plays a protective role in anti-fungal immunity. |
| Candida albicans | Secreted proteases release Met-Lys-bradykinin from host kininogens. | Pathogen can directly manipulate host inflammatory pathways. |
Hereditary Angioedema Models
Hereditary Angioedema (HAE) is a genetic disorder characterized by recurrent episodes of severe swelling, often mediated by bradykinin. researchgate.netnih.govnih.govnih.govresearchgate.net While specific animal models for Met-Lys-bradykinin in HAE are less direct, the study of HAE provides a crucial context for the role of kinins.
Methodology: Research in HAE involves analyzing plasma from patients to understand the mechanisms of excessive kinin generation. researchgate.net In vitro models often use patient plasma stimulated to trigger kinin formation, which is then measured by techniques like enzyme immunoassay. researchgate.netresearchgate.net Genetic studies identify mutations in genes like KNG1 (encoding kininogens) that are linked to HAE. nih.gov
Detailed Research Findings:
A point mutation in the Kng1 gene, leading to a methionine-to-lysine substitution adjacent to the bradykinin sequence in kininogen, has been identified in a family with HAE. nih.gov
This mutation increases the susceptibility of kininogen to cleavage by the enzyme plasmin, resulting in the increased release of Lys-bradykinin (kallidin), a potent B2 receptor agonist. nih.gov
While Met-Lys-bradykinin itself is not the primary focus in these specific genetic models, the research highlights how alterations in the kininogen sequence can lead to pathological overproduction of kinins, the central mechanism of HAE. nih.gov The study of various kinins and their generation is fundamental to understanding this disease. google.comulaval.ca
Biochemical and Molecular Techniques
Biochemical and molecular techniques are fundamental for producing and purifying Met-Lys-bradykinin and related proteins for study, and for dissecting the molecular interactions at the heart of their function.
Recombinant Protein Expression and Purification
The production of specific kininogens, proteases, and receptors in controlled systems is essential for detailed biochemical analysis. nih.govmedchemexpress.comthermofisher.comwuxibiologics.comsynbio-tech.com
Methodology: Recombinant protein expression involves introducing a gene for the protein of interest into a host organism, such as bacteria (E. coli), yeast, or mammalian cells (e.g., HEK293). nih.govmedchemexpress.comwuxibiologics.comsynbio-tech.com These host cells then mass-produce the desired protein. synbio-tech.com The expressed proteins, which are often fused with an epitope tag (like a His-tag) for easy detection and purification, are then isolated from the cell lysate or culture supernatant. thermofisher.com Purification is commonly achieved using chromatographic techniques like affinity chromatography. synbio-tech.com
Detailed Research Findings:
Recombinant wild-type and variant versions of high- and low-molecular-weight kininogen (HK and LK) have been successfully expressed in HEK293 cells. nih.gov This allowed researchers to study the effects of specific mutations, such as the Met379 to Lys379 substitution found in some HAE patients, on kinin release by various proteases. nih.gov
Similarly, recombinant Kallikrein-2 has been expressed in HEK293 cells. medchemexpress.com This purified enzyme was then used in activity assays to confirm its ability to cleave kininogen to release Lys-bradykinin. medchemexpress.com
These techniques provide the pure components needed to reconstitute and study the enzymatic pathways of kinin generation in vitro, offering precise control over experimental conditions.
| Protein Expressed | Host System | Purpose of Study |
| Wild-type and Variant Kininogens | HEK293 cells | To investigate the effect of HAE-linked mutations on kinin release. nih.gov |
| Kallikrein-2 | HEK293 cells | To characterize the enzymatic activity and specificity of the protease. medchemexpress.com |
Mutagenesis Studies (e.g., Kininogen Gene Mutations)
Mutagenesis studies are crucial for understanding the generation and function of Met-Lys-bradykinin. By introducing specific mutations into the kininogen gene (KNG1), which encodes the precursor proteins for bradykinin and its analogs, researchers can investigate the impact on peptide release and activity. nih.govresearchgate.netashpublications.org
A notable example is the study of a point mutation in the KNG1 gene that leads to the substitution of methionine with lysine (B10760008) at a position adjacent to the bradykinin sequence. nih.govashpublications.org This specific mutation has been linked to hereditary angioedema (HAE), a disorder characterized by excessive swelling. nih.govashpublications.org Researchers have utilized site-directed mutagenesis to create recombinant kininogen variants containing this substitution. nih.govresearchgate.net By comparing the cleavage of these mutant proteins by enzymes like plasma kallikrein and plasmin with the cleavage of the wild-type proteins, scientists have determined that the mutation renders the kininogens more susceptible to plasmin. nih.govashpublications.org This increased susceptibility leads to the preferential release of Lys-bradykinin (kallidin), a closely related peptide, rather than bradykinin itself. nih.gov These studies demonstrate how specific genetic alterations can alter the type and amount of kinin released, providing insight into disease mechanisms. nih.govashpublications.org
Table 1: Key Findings from Mutagenesis Studies of the Kininogen Gene
| Mutation | Enzyme Studied | Primary Kinin Released | Key Finding | Reference |
| Met379Lys in Kininogen | Plasmin | Lys-bradykinin (Kallidin) | The mutation creates a new cleavage site for plasmin, leading to increased release of Lys-bradykinin. nih.gov | nih.gov |
| Met379Lys in Kininogen | Plasma Kallikrein | Bradykinin | The mutation did not significantly affect kinin release by plasma kallikrein. nih.gov | nih.gov |
| Plasminogen (Lys311Glu) | Plasmin | Bradykinin | The resulting plasmin variant is more effective at cleaving kininogen to release bradykinin. ashpublications.org | ashpublications.org |
Enzymatic Assays with Peptidase Substrates
Enzymatic assays are fundamental for characterizing the interactions between Met-Lys-bradykinin and various peptidases. These assays measure the rate of peptide cleavage and can identify enzymes responsible for its activation or degradation. nih.govoup.com
One key finding is the paradoxical activation of a precursor peptide, Met-Lys-BK-Ser-Ser, by angiotensin-converting enzyme (ACE). nih.govfrontiersin.org While ACE is known to degrade bradykinin, enzymatic assays have shown that it cleaves the C-terminal Ser-Ser dipeptide from Met-Lys-BK-Ser-Ser, thereby generating the more potent B2 receptor agonist, Met-Lys-bradykinin. researchgate.netmdpi.com These assays often utilize fluorogenic or chromogenic substrates to quantify enzyme activity. For instance, the competition between Met-Lys-BK-Ser-Ser and a fluorogenic substrate like Abz-Phe-Arg-Lys(Dnp)-Pro-OH for binding to ACE has been used to determine the affinity of the peptide for the enzyme's active sites. nih.gov
Furthermore, studies have employed enzymatic assays to investigate the specificity of various peptidases. For example, by incubating a mutated form of the aminopeptidase PepC with bradykinin-related peptides, including Met-Lys-bradykinin, researchers found that the engineered enzyme specifically cleaved the Gly-Phe bond. oup.com These assays often involve incubating the enzyme with the peptide substrate and then analyzing the resulting fragments, typically using techniques like HPLC. oup.com
Table 2: Examples of Enzymatic Assays in Met-Lys-Bradykinin Research
| Enzyme | Substrate(s) | Methodology | Key Finding | Reference |
| Angiotensin-Converting Enzyme (ACE) | Met-Lys-BK-Ser-Ser, Abz-Phe-Arg-Lys(Dnp)-Pro-OH | Competition enzymatic assay measuring fluorescence | ACE activates Met-Lys-BK-Ser-Ser by cleaving the Ser-Ser dipeptide. nih.gov | nih.gov |
| Engineered PepC (PepCΔ432–435) | Met-Lys-bradykinin and other bradykinin-related peptides | Incubation followed by HPLC analysis of cleavage products | The engineered enzyme specifically hydrolyzes the Gly-Phe bond in bradykinin-related peptides. oup.com | oup.com |
| Human Tissue Kallikrein | Internally quenched peptides spanning kininogen cleavage sites | Kinetic analysis of peptide hydrolysis | N-terminal extensions on substrates significantly impact the efficiency of cleavage. researchgate.net | researchgate.net |
Autoradiography for Receptor Localization
Autoradiography is a powerful technique used to visualize the distribution of receptors in tissues. By using a radiolabeled form of a ligand, such as a bradykinin analog, researchers can pinpoint the location of its corresponding receptors.
In the context of Met-Lys-bradykinin, studies have used radiolabeled bradykinin, such as [3H]bradykinin or [125I-Tyr8]bradykinin, to map the distribution of bradykinin B2 receptors in various tissues, including the brain and skin. guidetopharmacology.orgnih.govnih.gov Competition studies are then performed using unlabeled ligands, including Met-Lys-bradykinin, to determine the specificity of the binding and the pharmacological profile of the receptors. nih.govnih.gov
For example, autoradiography has revealed the presence of high-affinity B2 receptors in the stratum basale of the human epidermis. nih.gov In these studies, the ability of unlabeled Met-Lys-bradykinin to displace the radiolabeled bradykinin confirmed that the receptors were of the B2 subtype. nih.gov Similarly, autoradiography has been used to localize B2 receptors in specific regions of the guinea pig brain, such as the nucleus of the solitary tract and the area postrema, areas involved in cardiovascular regulation. nih.gov The rank order of potency for displacing the radioligand, with bradykinin being more potent than Met-Lys-bradykinin, further characterized these binding sites as B2 receptors. nih.gov
Table 3: Autoradiography Studies of Bradykinin Receptors
| Radioligand | Tissue | Unlabeled Competitor(s) | Receptor Localized | Key Finding | Reference |
| [3H]bradykinin | Human Skin | Bradykinin, Lys-bradykinin, Met-Lys-bradykinin, des-Arg9-bradykinin | B2 Receptors | B2 receptors are localized in the stratum basale of the epidermis. nih.gov | nih.gov |
| [125I-Tyr8]bradykinin | Guinea Pig Brain (Medulla Oblongata) | Bradykinin, Met-Lys-bradykinin, Lys-bradykinin, des-Arg9-bradykinin | B2 Receptors | High-affinity B2 receptors are present in brain regions involved in cardiovascular control. nih.gov | nih.gov |
| [125I-Tyr8]bradykinin | Rat Spinal Cord | Bradykinin | B2 Receptors | Used to visualize receptor binding sites in the spinal cord. guidetopharmacology.org | guidetopharmacology.org |
High-Performance Liquid Chromatography (HPLC) for Peptide Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation, identification, and quantification of peptides like Met-Lys-bradykinin from complex mixtures. nih.govahajournals.org Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for this purpose. arvojournals.orgharvardapparatus.commdpi.com
This method has been successfully employed to develop quantitative assays for bradykinin, kallidin (B13266) (Lys-bradykinin), and Met-Lys-bradykinin. nih.gov Using a reversed-phase C8 or C18 column and an isocratic or gradient buffer system, these peptides can be effectively separated and detected. nih.govarvojournals.org The high resolving power of HPLC allows for the separation of closely related peptides, which is essential for accurate quantification and analysis. harvardapparatus.comwaters.com
HPLC is often coupled with other techniques, such as radioimmunoassay (RIA) or mass spectrometry (MS), for enhanced sensitivity and specificity. ahajournals.orgarvojournals.org For instance, HPLC combined with RIA has been used to measure the levels of various bradykinin peptides, including Met-Lys-bradykinin, in tissues and blood, demonstrating that tissue levels are significantly higher than circulating levels. ahajournals.org In studies of peptide degradation, HPLC is used to separate the fragments produced after incubation with enzymes, allowing for the identification of cleavage sites and the determination of enzyme specificity. arvojournals.org
Table 4: HPLC Applications in Met-Lys-Bradykinin Research
| HPLC Method | Column Type | Coupled Technique | Application | Key Finding | Reference |
| Reversed-Phase HPLC | Nucleosil 5 C8 | UV detection | Quantitative separation and determination of bradykinin, kallidin, and Met-Lys-bradykinin. nih.gov | A reliable method for quantifying these kinins was established with a detection limit of 20 pmol for bradykinin. nih.gov | nih.gov |
| Reversed-Phase HPLC | C18 | Radioimmunoassay (RIA) | Measurement of bradykinin peptides in rat kidney and blood. ahajournals.org | Tissue levels of bradykinin peptides are higher than circulating levels. ahajournals.org | ahajournals.org |
| Reversed-Phase HPLC | C18 | Mass Spectrometry (MALDI-ToF MS) | Analysis of bradykinin degradation products by lens extract. arvojournals.org | Identified specific fragments of bradykinin produced by enzymatic cleavage. arvojournals.org | arvojournals.org |
| Capillary HPLC | Not specified | Mass Spectrometry (MS) | Analysis of biologically active peptides. | Optimized instrumental and chromatographic parameters lead to high retention time reproducibility. lcms.cz | lcms.cz |
Future Research Directions and Therapeutic Implications
Elucidating the Precise Role of Met-Lys-Bradykinin in Specific Disease Pathologies
While the broader implications of the kallikrein-kinin system (KKS) in inflammation and blood pressure regulation are well-established, the specific contributions of Met-Lys-bradykinin to various diseases remain an active area of investigation. mdpi.comfrontiersin.org Future research will need to focus on delineating its precise role in a range of pathological conditions.
One key area of focus is hereditary angioedema (HAE). nih.gov A specific mutation (Met379 to Lys379) in the kininogen gene has been shown to make both high- and low-molecular-weight kininogen more susceptible to cleavage by plasmin, leading to the release of Lys-bradykinin. nih.gov Given that Met-Lys-bradykinin can be generated from kininogens, understanding its specific contribution to the swelling and inflammation characteristic of HAE is a critical research avenue. nih.govresearchgate.net Further studies are necessary to determine the relative importance of Met-Lys-bradykinin compared to bradykinin (B550075) in driving the symptoms of HAE, especially in patients with specific genetic variants. nih.gov
In the context of infectious diseases, research has indicated that pathogens can exploit the KKS to their advantage. For instance, the yeast Candida albicans secretes aspartic protease (SAP2) that cleaves human kininogens to release Met-Lys-bradykinin. researchgate.net This peptide, along with its derivatives, can then stimulate host cells to release pro-inflammatory cytokines like IL-1β and IL-6, potentially exacerbating the infection. researchgate.net Similarly, proteases from Candida parapsilosis can also release Met-Lys-bradykinin. frontiersin.org Future investigations should explore the role of Met-Lys-bradykinin in the pathogenesis of a wider range of microbial and viral infections. nih.gov
The potential involvement of Met-Lys-bradykinin in cardiovascular diseases also warrants deeper investigation. Bradykinin itself is known to have cardioprotective effects, and its levels are increased during myocardial ischemia. ahajournals.org Given that Met-Lys-bradykinin can be converted to bradykinin, its role in cardiac anaphylaxis and other ischemic events needs to be clarified. ahajournals.orgresearchgate.net Research could focus on whether Met-Lys-bradykinin itself has direct effects on cardiac tissue or if its significance lies in being a precursor to bradykinin.
Developing Selective Modulators of Met-Lys-Bradykinin Generation or Activity
The development of selective modulators targeting the generation or activity of Met-Lys-bradykinin holds significant therapeutic promise. google.com This could involve agonists or antagonists for bradykinin receptors, as well as inhibitors of the enzymes responsible for its production. google.comresearchgate.net
A key strategy is the development of selective antagonists for the bradykinin B2 receptor, for which Met-Lys-bradykinin is a potent agonist. mdpi.comguidetopharmacology.org The peptide antagonist Icatibant is already in clinical use for treating HAE attacks, highlighting the potential of this approach. researchgate.netnih.gov Future research could focus on developing non-peptide antagonists with improved oral bioavailability and longer half-lives.
Conversely, in conditions where increased kinin activity might be beneficial, such as certain cardiovascular diseases, the development of "prodrug" agonists could be a viable strategy. frontiersin.org For example, the peptide Met-Lys-bradykinin-Ser-Ser is a relatively weak agonist for bradykinin receptors but can be "activated" by angiotensin-converting enzyme (ACE) to a more potent form. researchgate.netfrontiersin.org This approach could allow for targeted delivery and activation of kinin receptor agonists in specific tissues.
Inhibiting the enzymes that generate Met-Lys-bradykinin is another promising avenue. This would require a detailed understanding of the specific proteases involved in its release in different pathological contexts. For instance, in fungal infections, targeting the secreted aspartic proteases of Candida species could reduce the production of pro-inflammatory Met-Lys-bradykinin. researchgate.net
Investigating the Full Spectrum of Met-Lys-Bradykinin-Activating Enzymes
The generation of Met-Lys-bradykinin is dependent on the action of specific proteases that cleave its precursor, kininogen. While some of these enzymes have been identified, a comprehensive understanding of the full spectrum of activating enzymes is still lacking.
Plasma kallikrein is a key enzyme in the KKS that cleaves high-molecular-weight kininogen to produce bradykinin. frontiersin.org However, other enzymes can also generate kinins. For example, the neutrophil protease PR3 has been reported to release Met-Lys-bradykinin-Ser-Ser from high-molecular-weight kininogen. mdpi.comnih.gov This peptide can then be metabolically activated by ACE. researchgate.netnih.gov
Fungal proteases, such as the secreted aspartic protease SAP2 from Candida albicans, have also been shown to directly cleave kininogens to release Met-Lys-bradykinin. researchgate.net This highlights the potential for pathogen-derived enzymes to contribute to inflammation by generating this potent mediator.
Recent studies have also implicated the fibrinolytic protease plasmin in the generation of Lys-bradykinin, particularly in the context of a specific HAE-causing mutation. nih.gov Given the structural similarity between Lys-bradykinin and Met-Lys-bradykinin, it is plausible that plasmin or other fibrinolytic enzymes could also contribute to the generation of Met-Lys-bradykinin under certain conditions.
Future research should employ proteomic approaches to identify all the enzymes capable of generating Met-Lys-bradykinin in various tissues and disease states. This knowledge will be crucial for developing targeted therapies to modulate its production.
Exploring Met-Lys-Bradykinin as a Biomarker in Inflammatory Conditions
Given its role as a pro-inflammatory mediator, Met-Lys-bradykinin has the potential to serve as a valuable biomarker for various inflammatory conditions. frontiersin.orgascls.org A biomarker is a measurable indicator of a biological state or condition. ascls.org
The development of sensitive and specific assays to quantify Met-Lys-bradykinin levels in biological fluids, such as plasma or wound exudate, is a critical first step. An enzyme immunoassay for bradykinin that cross-reacts with Met-Lys-bradykinin has been used in research settings, but more specific assays are needed. ahajournals.orgfrontiersin.org
Elevated levels of Met-Lys-bradykinin could potentially be indicative of specific types of inflammation. For example, its presence in the context of a fungal infection could point towards the involvement of pathogen-derived proteases. researchgate.net In HAE, monitoring Met-Lys-bradykinin levels could help in diagnosing the disease and assessing the efficacy of treatments.
Furthermore, quantifying the activity of enzymes that generate Met-Lys-bradykinin, such as neutrophil elastase, is also being investigated as a potential biomarker for bacterial infections in wounds. ascls.org A similar approach could be applied to Met-Lys-bradykinin-generating enzymes.
However, the short half-life of kinins in circulation presents a challenge for their use as biomarkers. frontiersin.org Therefore, future research should also explore the measurement of more stable downstream markers of Met-Lys-bradykinin activity or the components of its signaling pathway.
Understanding the Interplay between Met-Lys-Bradykinin and Other Inflammatory Mediators and Systems
Met-Lys-bradykinin does not act in isolation; its effects are part of a complex network of interactions with other inflammatory mediators and physiological systems. nih.gov A deeper understanding of this interplay is essential for a complete picture of its role in health and disease.
The KKS is closely linked to the coagulation and fibrinolytic systems. nih.gov For example, activated Factor XII, a key component of the contact system, initiates both coagulation and kinin generation. frontiersin.org As mentioned earlier, plasmin, a central enzyme in fibrinolysis, can also generate kinins. nih.gov Investigating the reciprocal regulation between Met-Lys-bradykinin generation and these systems is a crucial area for future research.
Met-Lys-bradykinin also interacts with other inflammatory mediator systems. Bradykinin is known to stimulate the release of prostaglandins (B1171923) and nitric oxide, both of which are potent vasodilators. ahajournals.orgnih.gov It also modulates the release of histamine (B1213489) and pro-inflammatory cytokines such as IL-1 and TNF-alpha. frontiersin.orgnih.gov The extent to which Met-Lys-bradykinin shares these properties with bradykinin needs to be systematically investigated.
Furthermore, the signaling pathways activated by Met-Lys-bradykinin through the B2 receptor can interact with those of other G-protein coupled receptors. nih.gov This cross-talk can lead to synergistic or antagonistic effects on cellular responses. For instance, cooperative activation of the B2 receptor and Toll-like receptor 2 has been shown to enhance the immune response. nih.gov Elucidating these complex interactions will provide a more holistic understanding of the physiological and pathological roles of Met-Lys-bradykinin.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for characterizing the identity and purity of Met-Lys-bradykinin in experimental studies?
- Methodological Answer: Newly synthesized or isolated Met-Lys-bradykinin requires high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) for structural elucidation. Purity is typically assessed via reverse-phase HPLC with UV detection at 214 nm (for peptide bonds) and validated using ≥95% purity thresholds. For known compounds, cross-referencing retention times with published data is critical .
Q. How can researchers ensure reproducibility in studies investigating Met-Lys-bradykinin-induced hemocyte aggregation?
- Methodological Answer: Reproducibility hinges on strict control of experimental conditions:
- Ion concentration : Use 2 mM Mg²⁺, as deviations alter aggregation kinetics .
- Inhibitors : Pre-treat samples with EDTA (10 mM) to validate metal ion dependency .
- Temperature and pH : Maintain ambient conditions (20–25°C, pH 7.4) unless testing environmental variability. Detailed protocols must specify reagent sources (e.g., Sigma-Aldryl for N-ethylmaleimide) and plasma preparation methods (e.g., centrifugation at 3,000×g for 10 min) .
Q. What are the primary challenges in isolating Met-Lys-bradykinin from biological matrices like ascidian hemolymph?
- Methodological Answer: Key challenges include:
- Protease interference : Use protease inhibitors (e.g., PMSF) during extraction.
- Low abundance : Enrich via ultrafiltration (3 kDa cutoff) followed by affinity chromatography using anti-bradykinin antibodies.
- Matrix effects : Validate recovery rates using spiked samples and LC-MS/MS quantification .
Advanced Research Questions
Q. How can conflicting data on Met-Lys-bradykinin’s role in hemocyte aggregation across species (e.g., Halocynthia roretzi vs. Limulus polyphemus) be resolved?
- Methodological Answer: Conduct comparative studies using:
- Species-specific inhibitors : Test EDTA (80% inhibition in H. roretzi vs. reversible inhibition in L. polyphemus) .
- Pathway analysis : Map conserved vs. divergent signaling pathways (e.g., RGD peptide sensitivity in ascidians vs. LPS sensitivity in arthropods).
- Genetic knockdown : Use CRISPR/Cas9 to silence bradykinin receptors in model organisms to assess functional conservation .
Q. What experimental designs are optimal for elucidating the multi-stage mechanism of Met-Lys-bradykinin-induced aggregation?
- Methodological Answer: A phased approach is recommended:
- Stage 1 (Binding) : Use fluorescently labeled Met-Lys-bradykinin and confocal microscopy to track receptor interaction.
- Stage 2 (Signal transduction) : Inhibit secondary messengers (e.g., Ca²⁺ with BAPTA-AM) and quantify cAMP/cGMP via ELISA.
- Stage 3 (Aggregation) : Monitor real-time aggregation using microfluidic shear stress assays .
Q. How should researchers address contradictions in the role of plasma factors vs. exogenous ions (e.g., Mg²⁺) in Met-Lys-bradykinin activity?
- Methodological Answer:
- Fractionation studies : Separate plasma into low-molecular-weight (ion-rich) and high-molecular-weight (protein-rich) fractions via size-exclusion chromatography. Test each fraction’s ability to restore aggregation in ion-depleted samples.
- Ion substitution : Replace Mg²⁺ with Ca²⁺ or Zn²⁺ to assess specificity.
- Proteomic profiling : Identify cofactors in plasma using tandem mass spectrometry .
Data Analysis & Interpretation
Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Met-Lys-bradykinin on hemocyte aggregation?
- Methodological Answer:
- Non-linear regression : Fit data to a sigmoidal dose-response curve (variable slope) using tools like GraphPad Prism.
- EC₅₀ calculation : Report 95% confidence intervals and validate with replicates (n ≥ 3).
- Outlier handling : Use Grubbs’ test for significance (α = 0.05) .
Q. How can researchers validate hypotheses about Met-Lys-bradykinin’s interaction with putative receptors?
- Methodological Answer: Combine:
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₑ) between Met-Lys-bradykinin and immobilized receptor candidates.
- Co-immunoprecipitation : Confirm in vivo interactions using anti-receptor antibodies.
- Molecular docking : Predict binding sites using homology models (e.g., SWISS-MODEL) .
Tables of Key Findings from Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
